(+-)-4-(Acetyloxy)-2-pyrrolidinone
Description
Properties
CAS No. |
88877-55-8 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9) |
InChI Key |
KKACRYNIWXDYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)NC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between (±)-4-(Acetyloxy)-2-pyrrolidinone and related pyrrolidinone derivatives:
Key Observations :
- Lipophilicity: The acetyloxy group in (±)-4-(Acetyloxy)-2-pyrrolidinone likely increases its logP value compared to 4-hydroxy-2-pyrrolidinone, enhancing its ability to cross lipid membranes .
- Bioactivity: Substituted pyrrolidinones with aromatic or bulky groups (e.g., rolipram) exhibit potent PDE4 inhibition, suggesting that the acetyloxy group may confer moderate activity, though less than aryl-substituted analogs .
- Synthetic Utility : The acetyloxy group could serve as a protecting group or metabolic liability, depending on reaction conditions or biological environments .
Pharmacological and Biochemical Comparisons
PDE4 Inhibition
Rolipram, a well-characterized PDE4 inhibitor, contains a 4-methoxyphenyl substituent linked to the pyrrolidinone core. Its selectivity and potency are attributed to the aryl group’s interaction with the PDE4 catalytic site . In contrast, (±)-4-(Acetyloxy)-2-pyrrolidinone lacks an aromatic moiety, which may reduce PDE4 affinity. However, the acetyloxy group could mimic polar interactions in the binding pocket, albeit with lower efficacy.
Metabolic Stability
Hydroxyl groups (as in 4-hydroxy-2-pyrrolidinone) are prone to glucuronidation or sulfation, limiting their bioavailability. The acetyloxy group may slow metabolic degradation by masking the hydroxyl group, though esterase-mediated hydrolysis could regenerate the parent alcohol in vivo .
Physicochemical Properties
- Boiling Point/Solubility: 2-Pyrrolidinone has a boiling point of 406.20 K , while methyl-substituted derivatives (e.g., 5-methyl-2-pyrrolidone) exhibit lower volatility. The acetyloxy group in (±)-4-(Acetyloxy)-2-pyrrolidinone may reduce water solubility compared to the hydroxyl analog but improve miscibility with organic solvents.
- Thermodynamic Behavior: Substituted pyrrolidinones show distinct excess molar volumes and compressibilities in mixtures, influenced by substituent polarity. The acetyloxy group’s intermediate polarity may position this compound between hydrophilic (e.g., 4-hydroxy-) and hydrophobic (e.g., rolipram) analogs .
Preparation Methods
Acetylation of 4-Hydroxy-2-pyrrolidinone
The most straightforward synthesis involves acetylating 4-hydroxy-2-pyrrolidinone using acetic anhydride under mild conditions. This method, described by EvitaChem, employs pyridine as a base to scavenge acetic acid, achieving yields of 85–90%. The reaction proceeds via nucleophilic acyl substitution:
Key advantages include simplicity and low catalyst requirements. However, product purity often necessitates chromatographic purification due to residual acetic anhydride and byproducts. Scaling this method introduces challenges in exothermic control, requiring gradual reagent addition and cooling.
Catalytic Acetoxylation Using Osmium Compounds
Patent US5191076A discloses a catalytic acetoxylation method using osmium trihalides, notably osmium trichloride (OsCl), which achieves >99% diastereomer selectivity with only 2 mol% catalyst loading . The reaction mechanism involves oxidative cleavage of the pyrrolidinone’s C-4 hydroxyl group, followed by acetoxy group insertion:
Table 1: Performance of Osmium Catalysts
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| OsCl | 2 | 92 | 99.5 |
| OsBr | 2 | 88 | 98.2 |
| OsI | 2 | 85 | 97.8 |
Osmium’s high cost (∼$1,200/gram) limits industrial adoption despite its efficiency. Additionally, residual osmium necessitates rigorous purification to meet pharmaceutical standards .
Baeyer-Villiger Oxidation and Acetoxy Substitution
WO2008007836A1 describes a one-pot method combining Baeyer-Villiger oxidation and acetoxy substitution using peroxidants (e.g., hydrogen peroxide) and acetic acid salts . Starting from a β-lactam substituted with a ketone at C-4, the reaction sequence generates 4-acetoxyazetidinone derivatives:
This method eliminates intermediate isolation, reducing purification steps. Dimethylformamide (DMF) is the preferred solvent, enabling 95% yield with 98.9% purity .
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 95 | 98.9 |
| Acetic Acid | 89 | 97.2 |
| Acetonitrile | 78 | 95.4 |
Stereoselective Synthesis Approaches
KR20070027036A outlines a stereoselective route using ruthenium catalysts to hydrogenate β-keto esters, followed by cyclization . While achieving 80% enantiomeric excess (ee), the method’s complexity and lower yield (75%) make it less favorable than racemic approaches:
Enzymatic methods using lipases or esterases have been explored but suffer from scalability issues and variable ee (50–90%) .
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Catalyst | Yield (%) | Selectivity (%) | Scalability |
|---|---|---|---|---|
| Acetylation | None | 85–90 | 95 | Moderate |
| Osmium-Catalyzed | OsCl | 92 | 99.5 | Low |
| Baeyer-Villiger | HO | 95 | 98.9 | High |
| Stereoselective | Ru | 75 | 80 (ee) | Low |
The Baeyer-Villiger method excels in scalability and purity, whereas osmium catalysis offers unmatched selectivity. Acetylation remains popular for small-scale synthesis due to minimal infrastructure requirements.
Industrial-Scale Production Considerations
Industrial protocols prioritize continuous flow reactors to enhance heat dissipation and mixing. For example, EvitaChem’s pilot plant uses a tubular reactor for acetylation, achieving 88% yield at 10 kg/batch. Catalyst recycling is critical for cost-sensitive processes; OsCl recovery via ion-exchange resins retains 90% activity over five cycles .
Table 4: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Batch Size | 1–100 g | 10–100 kg |
| Reaction Time | 6–12 h | 2–4 h |
| Purity | 95–98% | >99% |
| Catalyst Recovery | None | 90% (5 cycles) |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for (±)-4-(Acetyloxy)-2-pyrrolidinone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyrrolidinone derivatives often involves lactamization or acetylation of precursor amines. For (±)-4-(Acetyloxy)-2-pyrrolidinone, a plausible route includes:
Lactam Formation : Cyclization of 4-hydroxyproline derivatives via acid catalysis to form the 2-pyrrolidinone core.
Acetylation : Protection of the hydroxyl group at position 4 using acetic anhydride under basic conditions (e.g., pyridine) .
Optimization involves monitoring reaction progress with TLC or HPLC, adjusting temperature (60–80°C), and using inert atmospheres to prevent oxidation. Yield improvements may require stoichiometric control of reagents (e.g., 1.2 eq. acetylating agent) .
Q. Which analytical techniques are most reliable for structural confirmation of (±)-4-(Acetyloxy)-2-pyrrolidinone?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm acetyloxy (δ ~2.1 ppm for CH, 170–175 ppm for carbonyl) and lactam (δ ~175 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (C=O stretch, acetyl) and ~1650 cm (lactam C=O) .
Q. What are the critical stability parameters for (±)-4-(Acetyloxy)-2-pyrrolidinone under laboratory storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Degradation : Store at –20°C in airtight containers to prevent hydrolysis of the acetyloxy group.
- Light Sensitivity : Use amber vials to avoid photodegradation, as UV exposure may cleave the acetyl moiety.
- Hazardous Byproducts : Monitor for decomposition products (e.g., acetic acid, CO) using GC-MS, especially under high humidity .
Advanced Research Questions
Q. How can enantiomeric resolution of (±)-4-(Acetyloxy)-2-pyrrolidinone be achieved for stereochemical activity studies?
- Methodological Answer :
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phases like hexane/isopropanol. Optimize resolution by adjusting flow rates (0.5–1.5 mL/min) and column temperature (25–40°C).
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) may selectively hydrolyze one enantiomer’s acetyl group, enabling separation .
Q. What experimental designs are effective for studying (±)-4-(Acetyloxy)-2-pyrrolidinone’s interactions with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (K, k/k).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Molecular Dynamics Simulations : Use software like GROMACS to model binding poses and identify key residues (e.g., hydrogen bonds with the lactam carbonyl) .
Q. How can computational methods predict the metabolic pathways of (±)-4-(Acetyloxy)-2-pyrrolidinone?
- Methodological Answer :
- In Silico Tools : Software like Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism.
- Docking Studies : Identify cytochrome P450 (CYP3A4, CYP2D6) binding sites for oxidation or deacetylation predictions.
- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .
Q. What strategies mitigate batch-to-batch variability in (±)-4-(Acetyloxy)-2-pyrrolidinone synthesis?
- Methodological Answer :
- Quality Control (QC) : Implement in-process checks (e.g., mid-reaction HPLC sampling) to detect intermediates.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for reproducibility.
- Standardized Protocols : Adopt ICH guidelines for impurity profiling (e.g., limit of unknown impurities ≤0.10%) .
Contradictions and Data Gaps
- Stereochemical Activity : While and discuss enantiomer separation for other pyrrolidinones, no direct data exists for (±)-4-(Acetyloxy)-2-pyrrolidinone. Experimental validation is critical.
- Toxicological Data : Limited information on acute toxicity ( ). Researchers should conduct in vitro assays (e.g., Ames test, hepatocyte cytotoxicity) before in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
